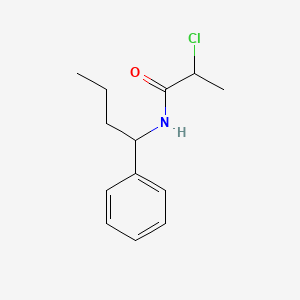

2-chloro-N-(1-phenylbutyl)propanamide

Description

Contextualization within Amide Chemistry Research

The amide functional group is a cornerstone of organic and medicinal chemistry. rsc.org Amide bonds are fundamental to the structure of proteins and peptides, and it is estimated that they are present in approximately a quarter of all marketed pharmaceuticals. rsc.org The synthesis of amides is one of the most frequently performed reactions in the pharmaceutical industry. rsc.orgrsc.orgresearchgate.net Research in amide chemistry is vast, covering everything from the development of more efficient and environmentally friendly synthesis methods, such as catalytic and biocatalytic processes, to exploring their applications in drug design and materials science. numberanalytics.com The stability of the amide bond under physiological conditions, combined with its ability to participate in hydrogen bonding, makes it a highly valuable feature in the design of new therapeutic agents. numberanalytics.com

Significance of the Propanamide Framework in Chemical Sciences

The propanamide structure itself, a three-carbon amide, serves as a versatile building block in the synthesis of more complex molecules. wikipedia.org Propanamide and its derivatives are studied for their potential therapeutic applications, with some showing promise as anti-inflammatory and analgesic agents. solubilityofthings.com The propanamide backbone is a feature in various compounds investigated for their biological activity. ontosight.aiontosight.ai Its relative simplicity allows for diverse substitutions, enabling chemists to fine-tune the properties of the resulting molecules. The polarity imparted by the amide group within the propanamide framework influences its solubility and interactions with biological targets. solubilityofthings.com

Structural Features and Stereochemical Considerations of the Compound

The structure of 2-chloro-N-(1-phenylbutyl)propanamide incorporates several key features that are of interest in chemical research. The presence of a chlorine atom at the alpha-position to the carbonyl group can influence the reactivity of the molecule. The N-(1-phenylbutyl) substituent introduces a chiral center at the first carbon of the butyl group, meaning the compound can exist as different stereoisomers (enantiomers and diastereomers). The spatial arrangement of these substituents is a critical factor in how the molecule interacts with other chiral molecules, such as biological receptors.

In related chloro-amides, such as 2-chloro-N-(p-tolyl)propanamide, crystallographic studies have revealed details about their solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.netnih.govnih.gov For instance, in the crystal structure of 2-chloro-N-(p-tolyl)propanamide, N-H···O hydrogen bonds form chains of molecules. nih.govnih.gov The orientation of the amide group relative to the aromatic ring is also a key structural parameter. researchgate.netnih.gov Similar to what is observed in 2-chloro-N-phenylacetamide, the conformation of the N-H and C=O bonds in the amide group of this compound would be a significant structural feature. researchgate.net

The stereochemistry of reactions involving similar structures, such as the elimination reactions of 2-chloro-1-phenylpropane, has been shown to be dependent on the reaction conditions, proceeding through different stereochemical pathways (anti or syn elimination). rsc.org This highlights the importance of stereochemical control in the synthesis and reactions of chiral molecules like this compound.

Interactive Data Table: Comparison of Related Amide Structures

| Compound Name | Molecular Formula | Key Structural Features | Research Context |

| 2-chloro-N-(p-tolyl)propanamide | C10H12ClNO | Chloro-propanamide, p-tolyl group | Crystal structure analysis, continuous crystallization studies researchgate.netnih.gov |

| 2-chloro-N-phenylacetamide | C8H8ClNO | Chloro-acetamide, phenyl group | Crystal structure analysis, hydrogen bonding patterns researchgate.net |

| Propanamide | C3H7NO | Primary amide of propanoic acid | Precursor in synthesis, studied for biological relevance wikipedia.orgsolubilityofthings.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(1-phenylbutyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-3-7-12(15-13(16)10(2)14)11-8-5-4-6-9-11/h4-6,8-10,12H,3,7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCLCMWOMXHIQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 2 Chloro N 1 Phenylbutyl Propanamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides insights into the functional groups and molecular vibrations within a compound. An analysis of these spectra would typically allow for the assignment of characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

No FT-IR spectra for 2-chloro-N-(1-phenylbutyl)propanamide have been found in the reviewed literature.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Similarly, no FT-Raman spectra for this compound are currently available.

Assignment of Characteristic Vibrational Modes

Without experimental spectra, the assignment of characteristic vibrational modes, such as C=O (carbonyl), N-H (amine), and C-Cl (chloroalkane) stretching, for this compound cannot be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Proton (¹H) and Carbon-13 (¹³C) NMR are standard methods for the structural assignment of organic compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

No ¹H NMR spectral data for this compound could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

No ¹³C NMR spectral data for this compound have been published or made available in spectral databases.

Due to the absence of this fundamental spectroscopic data, a detailed article on the spectroscopic characterization and structural elucidation of this compound, as per the requested outline, cannot be generated at this time. Further experimental research would be required to produce the necessary data for such an analysis.

Applications of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural determination of molecules like this compound. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed connectivity information that is not available from one-dimensional (1D) spectra alone.

The HSQC experiment is utilized to establish direct, one-bond correlations between protons and the carbon atoms to which they are attached. columbia.edu For this compound, an HSQC spectrum would display cross-peaks connecting the signal of each proton to the signal of its directly bonded carbon. For instance, the methine proton on the chiral carbon of the propanamide moiety would show a correlation to its corresponding carbon signal. An edited HSQC experiment can further differentiate between CH, CH₂, and CH₃ groups, as CH and CH₃ peaks appear with an opposite phase to CH₂ peaks, aiding in signal assignment. columbia.edunih.gov

The HMBC experiment is crucial for identifying longer-range connectivities, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This is paramount for assembling the molecular fragments. For this compound, HMBC would reveal correlations between the amide proton (N-H) and the carbons of the carbonyl group and the methine of the phenylbutyl group. Furthermore, it would show correlations between the protons of the phenyl ring and the benzylic methine carbon, confirming the attachment of the butyl chain to the phenyl group. The absence of a cross-peak does not definitively rule out a correlation, as the magnitude of the coupling constant can be near zero for certain dihedral angles. columbia.edu

Illustrative 2D NMR Correlations for this compound

| Proton (¹H) | Expected HSQC Correlation (¹³C) | Key Expected HMBC Correlations (¹³C) |

|---|---|---|

| Amide N-H | No Correlation | C=O, C(α) of propanamide, C(1) of phenylbutyl |

| Phenyl H (ortho, meta, para) | Aromatic CH carbons | Adjacent and ipso-aromatic carbons |

| C(1)-H of phenylbutyl | C(1) of phenylbutyl | Ipso-C of phenyl ring, C(2) of butyl, C=O |

| C(α)-H of propanamide | C(α) of propanamide | C=O, Methyl C of propanamide |

| Methyl H of propanamide | Methyl C of propanamide | C(α) of propanamide, C=O |

Chemical Shift Analysis and Signal Assignment Strategies

The ¹H and ¹³C NMR spectra of this compound can be interpreted based on established chemical shift principles. The electronegativity of adjacent atoms (nitrogen, oxygen, chlorine) and the magnetic anisotropy of the phenyl ring are the primary factors influencing the resonance frequencies. ucl.ac.uk

In the ¹H NMR spectrum, the amide proton (N-H) is expected to appear as a broad singlet or a doublet at a downfield chemical shift (typically δ 7-9 ppm) due to its acidic nature and coupling to the C(1)-H of the phenylbutyl group. The aromatic protons of the phenyl ring would resonate in the δ 7.0-7.5 ppm region. The methine proton attached to the nitrogen (C(1)-H) would be shifted downfield by the adjacent electron-withdrawing nitrogen and phenyl group. Similarly, the methine proton on the carbon bearing the chlorine atom (C(α)-H) would appear at a significant downfield position (around δ 4.0-4.5 ppm) due to the deshielding effect of the chlorine. The alkyl protons of the butyl and propanamide methyl groups would appear in the more upfield region of the spectrum (δ 0.8-2.5 ppm).

In the ¹³C NMR spectrum, the carbonyl carbon of the amide group is the most deshielded, typically appearing around δ 170 ppm. The carbons of the aromatic ring would resonate between δ 120-145 ppm. The carbon atom bonded to chlorine (Cα) would be found around δ 50-60 ppm, while the carbon bonded to nitrogen (C1 of the butyl chain) would appear in a similar region.

Predicted Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (C=O) | - | ~170 |

| Amide (N-H) | 7.0 - 9.0 | - |

| Aromatic (C-H) | 7.0 - 7.5 | 125 - 130 |

| Aromatic (ipso-C) | - | 140 - 145 |

| Methine (CH-N) | 4.5 - 5.5 | 50 - 60 |

| Methine (CH-Cl) | 4.0 - 4.5 | 55 - 65 |

| Alkyl (CH₂, CH₃) | 0.8 - 2.5 | 10 - 40 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the phenyl ring and the amide chromophores.

The phenyl group typically exhibits strong absorptions corresponding to π → π* electronic transitions. These are often observed as two distinct bands: the E2-band (from "ethylenic") around 200-210 nm and the B-band (from "benzenoid") showing fine structure in the range of 250-270 nm. The amide group possesses a carbonyl moiety, which can undergo a weak, symmetry-forbidden n → π* transition, usually observed as a shoulder peak at longer wavelengths (around 210-230 nm), often masked by the more intense π → π* absorptions of the phenyl ring. The combination of these chromophores would result in a characteristic UV absorption profile useful for quantitative analysis and for monitoring reactions involving these functional groups. Studies on related N-(4-chlorophenyl)propanamide derivatives have utilized UV-Vis spectroscopy as part of their characterization. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (C₁₃H₁₈ClNO), the nominal molecular weight is approximately 239.74 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at m/z 239. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic isotopic peak (M+2)⁺ at m/z 241 with approximately one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. Key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common pathway for amides. This could lead to the formation of a stable acylium ion [CH₃CH(Cl)CO]⁺ (m/z 91/93) or the [M - CH₃CH(Cl)CO]⁺ fragment. Another significant alpha-cleavage is the loss of the propyl group from the phenylbutyl moiety to form a stable benzylic cation at m/z 104.

McLafferty Rearrangement: If sterically feasible, a gamma-hydrogen transfer from the butyl chain to the carbonyl oxygen, followed by cleavage, could occur, leading to a neutral alkene loss.

Amide Bond Cleavage: Scission of the C-N amide bond can lead to fragments corresponding to the propanoyl portion and the phenylbutylamine portion of the molecule.

Expected Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 239/241 | [C₁₃H₁₈ClNO]⁺ | Molecular Ion (M⁺, M+2⁺) |

| 148 | [C₆H₅CH(NH₂)CH₂CH₂CH₃]⁺ | Cleavage of C-N bond |

| 104 | [C₆H₅CH=NH₂]⁺ | Alpha-cleavage (loss of propyl radical) |

| 91/93 | [CH₃CH(Cl)C=O]⁺ | Cleavage of C-N bond (acylium ion) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure for this compound is not available in the cited literature, detailed analysis of the closely related compound, 2-chloro-N-(p-tolyl)propanamide, offers significant insight into the expected solid-state features. researchgate.netnih.gov

The crystal packing of this compound is expected to be dominated by a network of non-covalent interactions. Drawing parallels with similar N-phenylacetamide and N-phenylpropanamide structures, the following interactions are anticipated: researchgate.netnih.govnih.gov

N—H···O Hydrogen Bonding: The most prominent interaction would likely be a strong hydrogen bond between the amide N—H group (donor) of one molecule and the carbonyl oxygen (O=C) (acceptor) of an adjacent molecule. This interaction typically results in the formation of infinite one-dimensional chains or ribbons propagating through the crystal lattice. nih.govnih.gov

Halogen Bonding: Weak C—Cl···O=C halogen bonds may form between the chlorine atom of one molecule and the carbonyl oxygen of a neighbor. This type of interaction, while weaker than hydrogen bonding, can play a significant role in directing the crystal packing. nih.gov

C—H···O Interactions: Weaker C—H···O hydrogen bonds, for instance between the methine C-H group alpha to the carbonyl and a nearby carbonyl oxygen, can provide additional stabilization to the packing arrangement. nih.gov

These collective interactions dictate the supramolecular architecture, leading to a densely packed and stable crystalline solid.

In the solid state, the conformation of a flexible molecule like this compound is "locked" into a low-energy state by the forces of the crystal lattice. The molecular conformation is largely defined by the torsion angles around its single bonds.

Based on the structure of 2-chloro-N-(p-tolyl)propanamide, the amide backbone is expected to be relatively planar, but the phenyl ring will be significantly twisted out of this plane. nih.gov The torsion angle between the plane of the phenyl ring and the amide group (defined by C_aryl—N—C=O) would likely be in the range of 45-60°. This twisted conformation minimizes steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the amide group.

The conformation of the 2-chloropropanamide side chain is also critical. The relative orientation of the C=O and C-Cl bonds (defined by the O=C—Cα—Cl torsion angle) will be fixed. Furthermore, the butyl chain will adopt a specific, likely extended, conformation to optimize packing and intermolecular contacts within the crystal. mdpi.com Any disorder in the solid state, such as that observed between the chloro and methyl positions in related structures, would indicate the presence of multiple, energetically similar conformations accessible to the molecule even within the constraints of the crystal lattice. researchgate.netnih.gov

Computational and Theoretical Investigations of 2 Chloro N 1 Phenylbutyl Propanamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are used to calculate the electronic structure of molecules, providing a basis for understanding their geometry, stability, and reactivity. jst.org.in A typical study on 2-chloro-N-(1-phenylbutyl)propanamide would employ a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. jst.org.in

Geometry Optimization and Equilibrium Conformations

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For a flexible molecule like this compound, which has several rotatable bonds, this process would identify various stable structures known as equilibrium conformations. The results would yield precise data on bond lengths, bond angles, and dihedral (torsion) angles for each conformer. This information is critical for understanding the molecule's shape and how it might interact with other molecules. While specific optimized parameters for the title compound are not available, studies on similar molecules like 2-chloro-N-(p-tolyl)propanamide have successfully used DFT to determine these structural details. jst.org.inresearchgate.net

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies at which the molecule's bonds will stretch, bend, and twist. The resulting theoretical spectrum can be directly compared with experimental infrared (IR) and Raman spectra to validate the calculated structure and aid in the assignment of experimental vibrational bands to specific molecular motions. jst.org.in For this compound, this analysis would help confirm its structural characterization. Studies on analogous compounds have shown a high correlation between theoretical and experimental wavenumbers. scielo.br

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital Theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO: Represents the ability of a molecule to donate electrons.

LUMO: Represents the ability of a molecule to accept electrons. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.orgmdpi.com A small gap suggests the molecule is more reactive, while a large gap indicates higher stability. wikipedia.org An analysis of this compound would involve calculating the energies of the HOMO and LUMO, determining the energy gap, and visualizing the spatial distribution of these orbitals to predict regions of electron-donating and electron-accepting capability.

Table 1: Conceptual Electronic Properties from HOMO-LUMO Analysis This table is illustrative of the parameters that would be calculated. No specific values for this compound are available.

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that interprets the complex, delocalized molecular orbitals from a quantum calculation in terms of localized bonds, lone pairs, and antibonding orbitals, which align with intuitive Lewis structures. wisc.edu For this compound, an NBO analysis would provide insights into:

Hybridization: The type of hybrid orbitals (e.g., sp², sp³) used by each atom to form bonds.

Charge Distribution: The natural atomic charge on each atom.

Intramolecular Interactions: The stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. These interactions are key to understanding the molecule's conformational preferences and electronic stability.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are used within DFT to identify which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. These local reactivity descriptors pinpoint the reactive sites by analyzing how the electron density changes with the addition or removal of an electron. jst.org.in A computational study on this compound would calculate these functions to predict which parts of the molecule are most likely to participate in chemical reactions, offering a more detailed picture of its chemical behavior than HOMO-LUMO analysis alone.

Molecular Dynamics Simulations (focus on conformational dynamics and stability)

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time-dependent behavior of a molecule, providing a view of its conformational dynamics and stability. mdpi.com

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a "box" of solvent molecules) and observing its behavior over a period of nanoseconds or longer. This would allow researchers to:

Explore the accessible conformational space and the transitions between different stable conformers.

Analyze the stability of specific conformations over time at different temperatures.

Investigate the flexibility of different parts of the molecule, such as the phenylbutyl group versus the propanamide backbone.

Study intramolecular hydrogen bonding and other non-covalent interactions that influence the molecule's shape and stability.

This approach provides a dynamic picture that complements the static, minimum-energy structures obtained from quantum chemical calculations. nih.gov

Analysis of Non-Covalent Interactions (e.g., Reduced Density Gradient (RDG), Electron Localization Function (ELF))

Non-covalent interactions are attractive or repulsive forces between atoms or groups of atoms that are weaker than covalent bonds. They play a pivotal role in supramolecular chemistry, molecular recognition, and the structure of biomolecules. Computational methods like Reduced Density Gradient (RDG) and Electron Localization Function (ELF) are powerful tools for visualizing and characterizing these subtle interactions.

Reduced Density Gradient (RDG) Analysis

RDG analysis is a computational technique used to identify and visualize non-covalent interactions in real space. It is based on the electron density (ρ) and its first derivative. A plot of the RDG against the electron density multiplied by the sign of the second eigenvalue of the electron density Hessian matrix (sign(λ₂)ρ) can distinguish between different types of interactions:

Hydrogen Bonds: Appear as strong, attractive interactions characterized by low RDG values and negative sign(λ₂)ρ values.

Van der Waals Interactions: Are weaker attractive forces and are represented by low RDG values and sign(λ₂)ρ values close to zero.

Steric Repulsion: Are repulsive interactions and are identified by low RDG values and positive sign(λ₂)ρ values.

For this compound, several intramolecular non-covalent interactions can be anticipated. The flexible N-(1-phenylbutyl) group allows the molecule to adopt various conformations where different parts of the molecule can interact. A computational study on a related compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, has shown the presence of intramolecular C-H···O contacts. This suggests that in this compound, hydrogen atoms on the butyl chain or the phenyl ring could form weak hydrogen bonds with the oxygen atom of the amide group. Furthermore, the presence of a chlorine atom introduces the possibility of halogen bonding, another type of non-covalent interaction.

A hypothetical RDG analysis would likely reveal regions of van der Waals interactions between the phenyl ring and the butyl chain, and potentially a weak intramolecular hydrogen bond between a C-H group and the carbonyl oxygen.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a method used to visualize the localization of electrons in a molecule. It provides a chemical picture of electron pairs, showing core electrons, covalent bonds, and lone pairs. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization. This analysis is particularly useful for understanding the nature of chemical bonds and the distribution of electron density.

In the context of this compound, an ELF analysis would clearly delineate the covalent bonds within the molecule, such as the C-C, C-H, C-N, C=O, and C-Cl bonds. It would also show the localization of lone pairs on the oxygen, nitrogen, and chlorine atoms. While ELF is primarily used for analyzing covalent bonding, the spatial arrangement of electron-rich and electron-poor regions it reveals can provide insights into the potential sites for non-covalent interactions.

Detailed Research Findings and Data Tables

As no specific computational studies on this compound have been published, detailed research findings and data tables, such as interaction energies or topological parameters from Quantum Theory of Atoms in Molecules (QTAIM) analysis, are not available.

To illustrate the type of data that such a study would generate, the following table presents hypothetical results for potential intramolecular interactions based on analyses of similar molecules. It is crucial to note that this data is illustrative and not based on actual calculations for this compound.

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) (Hypothetical) | Electron Density at BCP (ρ) (a.u.) (Hypothetical) | Laplacian of Electron Density (∇²ρ) (a.u.) (Hypothetical) |

| C-H···O Hydrogen Bond | C(butyl)-H ··· O=C | 2.45 | 0.015 | +0.020 |

| C-H···π Interaction | C(butyl)-H ··· π(phenyl) | 2.80 | 0.008 | +0.010 |

| C-Cl···π Halogen Bond | C-Cl ··· π(phenyl) | 3.10 | 0.005 | +0.007 |

BCP: Bond Critical Point

In Vitro Metabolic Studies of 2 Chloro N 1 Phenylbutyl Propanamide

Identification of Phase I Metabolic Pathways

Phase I metabolism of 2-chloro-N-(1-phenylbutyl)propanamide introduces or exposes functional groups, typically resulting in a modest increase in hydrophilicity. The principal Phase I pathways identified for this compound include amide hydrolysis, hydroxylation, and N-dealkylation. These reactions are predominantly catalyzed by cytochrome P450 (CYP) enzymes found in liver microsomes.

Amide Hydrolysis Pathways

One of the primary metabolic routes for this compound is the cleavage of the amide bond. This hydrolysis reaction is a common metabolic pathway for amide-containing compounds and is catalyzed by enzymes such as carboxylesterases present in liver microsomes. nih.govresearchgate.net This biotransformation yields two main metabolites: 2-chloropropanoic acid and 1-phenylbutan-1-amine (B1351860). The breaking of the stable amide linkage is a critical step in the breakdown of the parent compound. nih.gov

Hydroxylation (e.g., at Phenyl Ring, Butyl Chain)

Hydroxylation, the addition of a hydroxyl (-OH) group, is a major Phase I metabolic pathway for this compound. This process is primarily mediated by cytochrome P450 enzymes. nih.gov Hydroxylation can occur at several positions on the molecule:

Phenyl Ring Hydroxylation: The aromatic phenyl ring is a common site for hydroxylation, typically at the para-position, due to electronic and steric factors. This results in the formation of 2-chloro-N-(1-(4-hydroxyphenyl)butyl)propanamide.

Butyl Chain Hydroxylation: The butyl side chain can also undergo hydroxylation at various carbon atoms, leading to a variety of hydroxylated metabolites. The specific position of hydroxylation can vary depending on the specific CYP enzymes involved. hyphadiscovery.com

N-Dealkylation Pathways

N-dealkylation is another significant Phase I metabolic pathway, involving the removal of the 1-phenylbutyl group from the nitrogen atom of the amide. This reaction is also catalyzed by cytochrome P450 enzymes. nih.gov The process is initiated by the oxidation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that subsequently cleaves. This pathway results in the formation of 2-chloropropanamide and 1-phenylbutanal, which can be further oxidized to 1-phenylbutanoic acid.

Identification of Phase II Metabolic Pathways (e.g., Glucuronidation)

Following Phase I metabolism, the newly introduced or exposed functional groups on the metabolites of this compound can undergo Phase II conjugation reactions. rsc.orgnih.gov The most prominent of these is glucuronidation.

Glucuronidation involves the covalent addition of a glucuronic acid moiety, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net The hydroxylated metabolites formed during Phase I, such as the phenolic and aliphatic alcohol metabolites, are primary substrates for O-glucuronidation. This process significantly increases the water solubility of the metabolites, facilitating their excretion. Additionally, the nitrogen atom of the amide itself or the primary amine metabolite from hydrolysis can potentially undergo N-glucuronidation. nih.govhelsinki.fi

Experimental Models for In Vitro Metabolism Investigations

The investigation of the in vitro metabolism of this compound relies on established experimental models that simulate the metabolic processes of the liver.

Human Liver Microsomes (HLMs): HLMs are subcellular fractions of the endoplasmic reticulum from human liver cells. nih.govdls.com They are a primary tool for in vitro drug metabolism studies because they contain a high concentration of Phase I enzymes, particularly the cytochrome P450 family, as well as some Phase II enzymes like UGTs. mdpi.com HLMs are well-suited for studying the formation of metabolites resulting from oxidation, hydrolysis, and glucuronidation. nih.govnih.gov

Hepatocytes: Intact liver cells, or hepatocytes, provide a more comprehensive in vitro model as they contain the full spectrum of both Phase I and Phase II metabolic enzymes and cofactors in their natural cellular environment. dls.com This allows for the study of the complete metabolic cascade, from the initial biotransformation of the parent compound to the subsequent conjugation of its metabolites.

| Experimental Model | Key Features | Relevant Pathways for this compound |

| Human Liver Microsomes | Rich in Phase I (CYP) and some Phase II (UGT) enzymes. | Amide Hydrolysis, Hydroxylation, N-Dealkylation, Glucuronidation. |

| Hepatocytes | Contain a full complement of Phase I and II enzymes and cofactors. | Comprehensive metabolism including all Phase I and Phase II pathways. |

Analytical Techniques for Metabolite Identification

The identification and structural elucidation of the various metabolites of this compound are accomplished using advanced analytical techniques.

High-Resolution Mass Spectrometry (HR-MS): This is a powerful tool for metabolite identification. chromatographyonline.comnih.govresearchgate.net When coupled with liquid chromatography (LC-HR-MS), it allows for the separation of metabolites from a complex biological matrix and their subsequent detection with high mass accuracy. thermofisher.comnih.gov This accuracy enables the determination of the elemental composition of the metabolites, providing strong evidence for their proposed structures. Tandem mass spectrometry (MS/MS) experiments further aid in structural confirmation by providing characteristic fragmentation patterns of the metabolites. nih.gov

| Analytical Technique | Application in Metabolite Identification |

| High-Resolution Mass Spectrometry (HR-MS) | Provides accurate mass measurements to determine the elemental composition of metabolites. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates metabolites and provides fragmentation patterns for structural elucidation. |

Research on Derivatives and Analogues of 2 Chloro N 1 Phenylbutyl Propanamide

Design Principles for Structural Modification and Analogue Synthesis

Substituent Variation: Introducing or modifying substituents on the phenyl ring of the 1-phenylbutyl group. This allows for the investigation of electronic effects (electron-donating vs. electron-withdrawing groups) and steric effects on the molecule's conformation and potential interactions.

Isosteric and Bioisosteric Replacement: Replacing specific atoms or groups with others that have similar physical or chemical properties. For instance, the chlorine atom could be replaced with other halogens (F, Br, I) or a trifluoromethyl group to modulate lipophilicity and electronic character.

Scaffold Hopping and Core Refinement: While maintaining the core propanamide linkage, the N-substituted (1-phenylbutyl) moiety can be replaced with other bulky or hydrophilic substituents to explore different chemical spaces. researchgate.net This can involve replacing the phenyl ring with various heterocyclic rings. researchgate.net

Conformational Constraint: Introducing elements of rigidity, such as rings or double bonds, into the butyl chain or the propanamide backbone. This reduces the number of accessible conformations, which can provide insight into the bioactive conformation of the molecule.

The overarching goal of these design principles is to systematically generate a diverse set of analogues for comprehensive analysis.

Synthetic Routes to N-Substituted Propanamide Analogues

The synthesis of N-substituted propanamide analogues is achieved through various established and novel chemical pathways. A primary and straightforward method involves the acylation of a primary or secondary amine with a propanoyl chloride derivative. For the parent compound, this would be the reaction between 1-phenylbutylamine and 2-chloropropanoyl chloride.

Alternative and more complex multi-step synthetic protocols are often employed to build libraries of diverse analogues. researchgate.net Two complementary pathways can be designed for the preparation of N-substituted amides, with the choice of route often depending on the nucleophilicity of the amine starting material. nih.gov

One common approach begins with the reaction of an amine with an anhydride, such as succinic anhydride, followed by further chemical transformations. nih.govmdpi.com For instance, N-substituted succinimides can be synthesized as key intermediates, which then undergo a ring-opening reaction to yield the desired amide product. mdpi.com Microwave-assisted synthesis has also been successfully utilized to accelerate these reactions and improve yields. nih.gov

Below is a table summarizing potential synthetic strategies for N-substituted propanamide analogues.

| Synthetic Strategy | Starting Materials | Key Steps | Advantages | Reference |

| Direct Acylation | Amine (e.g., 1-phenylbutylamine), Acid Chloride (e.g., 2-chloropropanoyl chloride) | Amide bond formation via nucleophilic acyl substitution. | High efficiency, straightforward, often high yield. | General Chemistry Principle |

| Pathway via Succinimide | Succinic anhydride, Amine, Ring-opening reagent (e.g., aminoguanidine) | 1. Formation of N-substituted succinimide. 2. Imide ring opening. | Versatile for creating diversity, suitable for less nucleophilic amines. | nih.gov |

| Multi-step Heterocyclic Synthesis | Piperidine, Sulfonyl chloride, Oxadiazole precursors, Propanamide side chain | Merging of sulfonyl, piperidine, oxadiazole, and amide moieties into a single unit. | Allows for the creation of complex, novel scaffolds. | researchgate.net |

| Iron-Catalyzed Reductive Amination | Carbonyl derivatives, Amino acids | Reductive amination using an iron complex catalyst and a hydrosilylation process. | Efficient for creating cyclic amine substructures within analogues. | researchgate.net |

Control of Stereochemical Purity in Analogue Synthesis

The molecular structure of 2-chloro-N-(1-phenylbutyl)propanamide contains two chiral centers: one at the C2 position of the propanamide group (bearing the chlorine atom) and another at the C1 position of the N-(1-phenylbutyl) group. Consequently, the compound can exist as four distinct stereoisomers: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). The control of stereochemistry during the synthesis of analogues is critical, as different stereoisomers can exhibit vastly different properties.

Achieving stereochemical purity requires the use of stereoselective synthetic methods:

Use of Chiral Starting Materials: A common strategy is to start with enantiomerically pure building blocks. For example, using (R)-1-phenylbutylamine or (S)-1-phenylbutylamine in the acylation reaction would allow for the synthesis of a specific diastereomeric pair. Similarly, using enantiopure (R)-2-chloropropanoic acid or (S)-2-chloropropanoic acid would also control one of the stereocenters.

Asymmetric Synthesis: Techniques such as asymmetric catalysis can be employed to create a specific stereoisomer preferentially. For instance, a chiral catalyst could be used in the chlorination step of the propanoyl moiety to favor the formation of either the (R) or (S) configuration.

Chiral Resolution: If a mixture of stereoisomers is produced, chromatographic techniques using a chiral stationary phase (chiral HPLC) can be used to separate the individual isomers. Alternatively, classical resolution involving the formation of diastereomeric salts with a chiral resolving agent can be employed.

In the synthesis of related compounds, such as enantiomerically pure epoxides, methods like the Sharpless epoxidation have been used to establish a key stereocenter early in the synthetic route, which is then carried through to the final product. mdpi.com This highlights the importance of strategic planning to install stereochemical integrity.

Spectroscopic and Structural Characterization of Synthesized Analogues

The confirmation of the molecular structure of synthesized analogues is accomplished through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the connectivity of atoms, the three-dimensional arrangement, and the electronic environment within the molecule.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure, including precise bond lengths, bond angles, and torsion angles. researchgate.net For the related compound 2-chloro-N-(p-tolyl)propanamide, crystallographic studies revealed N—C bond lengths of approximately 1.344 Å and C=O bond lengths of about 1.224 Å. nih.govnih.gov These studies also show that the aryl ring is typically twisted relative to the amide backbone plane, with a C—C—N—C torsion angle of around 45°. researchgate.net Intermolecular interactions, such as N—H⋯O hydrogen bonds, are crucial in defining the crystal packing arrangement. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for characterizing organic molecules.

¹H NMR: Provides information on the number and type of protons and their neighboring atoms. In analogues, characteristic signals would include the N-H proton of the amide (often a broad singlet), aromatic protons on the phenyl ring, and aliphatic protons of the butyl and propanoyl groups. nih.gov

¹³C NMR: Shows signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group typically appears in the deshielded region of the spectrum (e.g., ~160 ppm). nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are used to identify functional groups by their characteristic vibrational frequencies. researchgate.net The amide group has several distinct vibrational modes, including the C=O stretch (Amide I band, typically ~1650 cm⁻¹) and the N-H bend (Amide II band).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compound, confirming its elemental composition. researchgate.net

The table below summarizes key characterization data for N-substituted propanamide analogues based on findings for related structures.

| Technique | Parameter | Typical Value / Observation | Reference |

| X-Ray Crystallography | C=O Bond Length | 1.2233 – 1.2245 Å | nih.govnih.gov |

| N—C (amide) Bond Length | 1.344 – 1.3448 Å | nih.govnih.gov | |

| Intermolecular Interactions | N—H⋯O hydrogen bonds forming chains in the crystal lattice. | nih.gov | |

| ¹H NMR | N-H Proton | Broad singlet, deshielded region. | nih.gov |

| Aromatic Protons | Multiplets in the 6.7 - 8.9 ppm region. | nih.gov | |

| ¹³C NMR | C=O Carbon | Signal in the 138 - 161 ppm region. | nih.gov |

| IR Spectroscopy | C=O Stretch (Amide I) | Strong absorption band around 1650 cm⁻¹. | researchgate.net |

These analytical methods, when used in combination, provide a complete and unambiguous characterization of the synthesized analogues of this compound. researchgate.netnsmsi.ir

Conclusion and Future Research Directions

Summary of Key Academic Findings on 2-chloro-N-(1-phenylbutyl)propanamide

Direct scholarly articles detailing the synthesis, characterization, or biological activity of this compound are scarce. However, the academic findings on analogous α-chloro N-substituted amides provide a foundational understanding. Research on related compounds, such as 2-chloro-N-arylacetamides, indicates that the primary synthetic route involves the acylation of a primary or secondary amine with a corresponding α-chloro acyl chloride. nih.gov These reactions are typically straightforward, forming a stable amide bond. researchgate.net Structural characterization of similar amides has been achieved through techniques like X-ray crystallography, which reveals details about bond lengths, angles, and intermolecular interactions such as hydrogen bonding. researchgate.net The N-acyl amide functional group is a prevalent feature in many biologically active molecules, where it can participate in crucial binding interactions with biological targets. frontiersin.org

Unexplored Avenues in Synthetic Methodology Development

The synthesis of this compound presents several opportunities for methodological innovation, particularly concerning stereochemistry and green chemistry. The molecule possesses two chiral centers: one at the α-carbon of the propanamide moiety and another at the benzylic carbon of the N-(1-phenylbutyl) group. Future research should focus on developing diastereoselective and enantioselective synthetic routes.

Key unexplored avenues include:

Stereocontrolled Synthesis: The use of chiral auxiliaries or asymmetric catalysis could enable the selective synthesis of a single stereoisomer. This is critical as different stereoisomers can exhibit vastly different biological activities.

Enzymatic Synthesis: Biocatalytic methods, using enzymes like lipases, offer a green alternative to traditional chemical synthesis for forming amide bonds. doi.org These methods often proceed under mild conditions with high selectivity.

Flow Chemistry: Continuous flow processing can enhance the safety and scalability of the synthesis, particularly when using reactive intermediates like α-chloro acyl chlorides.

Solvent-Free and Catalytic Methods: The development of solvent-free reaction conditions or the use of novel, efficient catalysts, such as nickel-based nanocatalysts or metal-free catalysts, could significantly improve the environmental footprint and efficiency of the synthesis. researchgate.netnih.gov

| Methodology | Objective | Potential Advantages | Key Research Question |

|---|---|---|---|

| Asymmetric Catalysis | Control stereochemistry at both chiral centers | High enantiomeric and diastereomeric purity | Which catalyst system provides the highest selectivity? |

| Enzymatic Amidation | Develop a "green" synthesis route | Mild reaction conditions, high specificity, reduced waste | Can an effective lipase (B570770) or other hydrolase be identified for this specific substrate pair? |

| Continuous Flow Synthesis | Improve safety, scalability, and process control | Enhanced heat and mass transfer, safer handling of reactive intermediates | How can reaction parameters be optimized for maximum yield and purity in a flow reactor? |

| Metal-Free Catalysis | Reduce heavy metal contamination and waste | Lower cost, reduced toxicity, and simplified purification | Can organocatalysts or reagents like n-Bu4NI effectively catalyze the amidation? capes.gov.br |

Advanced Spectroscopic and Computational Approaches for Comprehensive Analysis

A comprehensive structural and conformational analysis of this compound is currently lacking. Advanced spectroscopic and computational methods are essential to fully characterize this molecule.

Future analytical research should employ:

Multinuclear and 2D NMR Spectroscopy: While standard ¹H and ¹³C NMR are fundamental, advanced techniques such as COSY, HSQC, and HMBC are needed for unambiguous assignment of all signals. Nuclear Overhauser Effect (NOE) experiments can provide insights into the molecule's preferred conformation in solution. mdpi.com

Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful for determining the absolute configuration of chiral molecules without the need for crystallization. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition and can be used with techniques like tandem MS (MS/MS) to study fragmentation patterns, which can aid in structural elucidation.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict stable conformers, calculate theoretical spectroscopic data (NMR, IR, VCD), and understand the electronic structure of the molecule. doi.orgrsc.org Comparing theoretical data with experimental spectra is a powerful method for structural validation. nih.gov

| Technique | Information Gained | Purpose |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Connectivity, spatial proximity of atoms, solution-state conformation | Unambiguous structural confirmation and conformational analysis. mdpi.com |

| Chiroptical Spectroscopy (VCD, ECD) | Absolute configuration and stereochemical features | Determination of the molecule's 3D structure and enantiomeric form. nih.gov |

| High-Resolution Mass Spectrometry (LC-HRMS) | Precise mass, elemental composition, fragmentation pathways | Molecular formula confirmation and metabolite identification. |

| Density Functional Theory (DFT) | Molecular geometry, energy of conformers, predicted spectra | Support experimental findings and provide deeper insight into structure and reactivity. doi.org |

Prospects for Further Elucidation of Metabolic Transformations

The metabolic fate of this compound is entirely unknown. As many xenobiotics undergo metabolic transformations that can alter their biological activity and clearance, investigating its metabolism is a critical area for future research. nih.gov N-acyl amides can be metabolized by various pathways, including hydrolysis and oxidation. wikipedia.org

A structured approach to studying its metabolism would involve:

In Vitro Metabolism Studies: Initial screening using liver subcellular fractions (microsomes, S9) or intact hepatocytes can identify primary metabolic pathways. researchgate.net These systems contain the key Phase I (e.g., Cytochrome P450 enzymes) and Phase II (e.g., UGTs, SULTs) enzymes responsible for drug metabolism.

Metabolite Identification: The use of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the state-of-the-art method for detecting and identifying potential metabolites in incubation mixtures. researchgate.net

Pathway Elucidation: Based on identified metabolites, potential biotransformation pathways can be proposed. Key reactions to investigate would include:

Amide Hydrolysis: Cleavage of the amide bond to yield 2-chloropropanoic acid and 1-phenylbutan-1-amine (B1351860), a reaction often catalyzed by amidases like Fatty Acid Amide Hydrolase (FAAH). wikipedia.org

Hydroxylation: Oxidation of the phenyl ring or the butyl chain, primarily mediated by Cytochrome P450 enzymes.

Dehalogenation: Removal of the chlorine atom, which may lead to reactive intermediates.

Conjugation (Phase II): Glucuronidation or sulfation of hydroxylated metabolites to facilitate excretion.

Understanding these metabolic pathways is essential for any future development or assessment of the compound's biological role. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.